molecular formula C36H18F6N6O4S4 B11093825 2,2'-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]

2,2'-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]

Cat. No.: B11093825
M. Wt: 840.8 g/mol
InChI Key: OTUJGBMKONUWEU-UHFFFAOYSA-N
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Description

2,2’-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile] is a complex organic compound with a unique structure that includes benzene, pyridine, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile] involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the Thiophene and Trifluoromethyl Groups: These groups can be introduced through substitution reactions using thiophene and trifluoromethyl-containing reagents.

    Formation of the Benzene and Pyrrolidine Rings: These rings can be synthesized through cyclization reactions.

    Coupling of the Intermediate Compounds: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Benzene-1,3-diylbis(oxy)]diethanol
  • 1,3-Bis(2-benzimidazolyl)benzene

Uniqueness

2,2’-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile] is unique due to its combination of benzene, pyridine, thiophene, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C36H18F6N6O4S4

Molecular Weight

840.8 g/mol

IUPAC Name

2-[1-[3-[3-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C36H18F6N6O4S4/c37-35(38,39)21-11-23(25-6-2-8-53-25)45-31(19(21)15-43)55-27-13-29(49)47(33(27)51)17-4-1-5-18(10-17)48-30(50)14-28(34(48)52)56-32-20(16-44)22(36(40,41)42)12-24(46-32)26-7-3-9-54-26/h1-12,27-28H,13-14H2

InChI Key

OTUJGBMKONUWEU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)SC4=C(C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C#N)SC6=C(C(=CC(=N6)C7=CC=CS7)C(F)(F)F)C#N

Origin of Product

United States

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